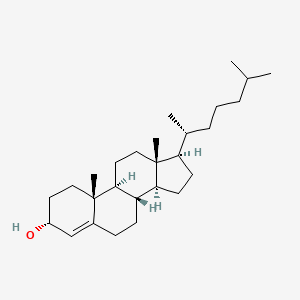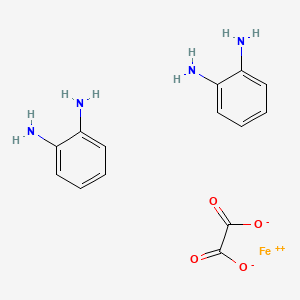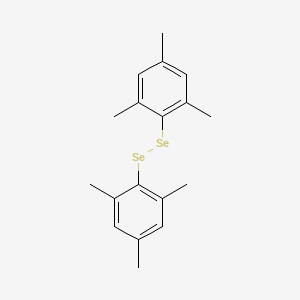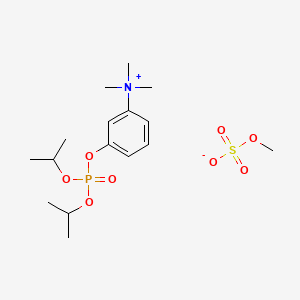
Bis(bipy) cupric chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(bipy) cupric chloride:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(bipy) cupric chloride typically involves the reaction of copper(II) chloride dihydrate (CuCl₂·2H₂O) with 2,2’-bipyridine in an ethanol solution. The reaction is carried out at room temperature, and the product is obtained by adding the copper(II) chloride solution dropwise to the stirred ethanol solution of 2,2’-bipyridine .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and concentration to achieve higher yields and purity suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: Bis(bipy) cupric chloride undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: It can act as a redox mediator in electrochemical processes.
Substitution Reactions: The chloride ion in the complex can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation-Reduction: Hydrogen peroxide is commonly used in redox reactions involving this compound.
Substitution: Ligands such as ethylenediamine or 1,3-diaminopropane can be used to replace the chloride ion.
Major Products:
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which Bis(bipy) cupric chloride exerts its effects involves its ability to act as a redox mediator. In electrochemical processes, the copper(II) ion can undergo reversible oxidation and reduction, facilitating electron transfer reactions. The presence of 2,2’-bipyridine ligands stabilizes the copper ion and enhances its redox activity .
Comparación Con Compuestos Similares
Copper(II) complexes with other bipyridine derivatives: These include complexes with 4,4’-bipyridine or 2,2’-bipyridine-4,4’-dicarboxylic acid.
Copper(II) complexes with different ligands: Examples include copper(II) complexes with ethylenediamine or 1,3-diaminopropane.
Uniqueness: Bis(bipy) cupric chloride is unique due to its specific coordination environment and the presence of 2,2’-bipyridine ligands, which provide distinct redox properties and stability compared to other copper(II) complexes .
Propiedades
Fórmula molecular |
C20H16Cl2CuN4 |
|---|---|
Peso molecular |
446.8 g/mol |
Nombre IUPAC |
copper;2-pyridin-2-ylpyridine;dichloride |
InChI |
InChI=1S/2C10H8N2.2ClH.Cu/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h2*1-8H;2*1H;/q;;;;+2/p-2 |
Clave InChI |
XBKVVWJGIMSDLA-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


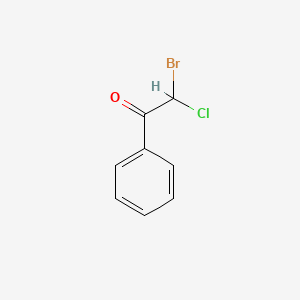

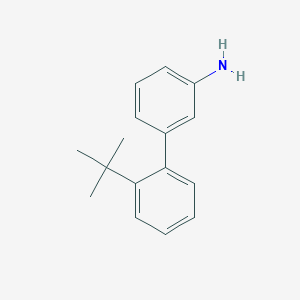
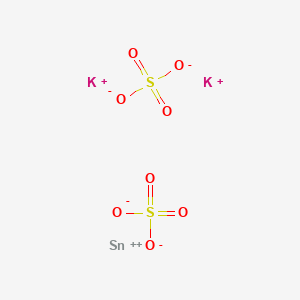
![N-[2-(cyanomethyl)-4,5-dimethoxyphenyl]acetamide](/img/structure/B13754841.png)
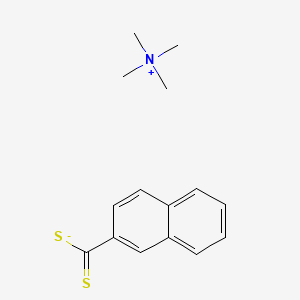
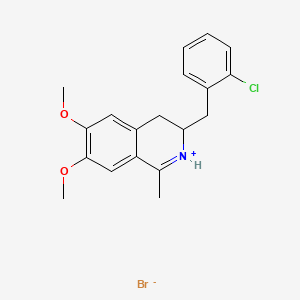
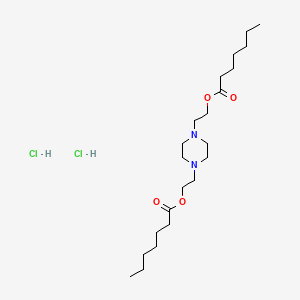
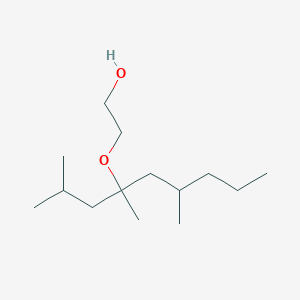
![1,2,3-Thiadiazole-4-carboxamide,n-[(4-chlorophenyl)methyl]-n-[2-oxo-2-[(2-phenylethyl)amino]ethyl]-](/img/structure/B13754866.png)
